![molecular formula C21H16N4O4S B2362283 N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895414-38-7](/img/structure/B2362283.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Cancer Research and Treatment
Compounds structurally similar to N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide have been extensively studied for their potential in cancer research and treatment. One study discovered substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, offering therapeutic possibilities in treating cancers like lung and colon carcinoma (Borzilleri et al., 2006). Another research synthesized N-(Pyridin-3-yl)benzamide derivatives and evaluated their anticancer activity against various human cancer cell lines, suggesting their potential as effective cancer therapeutics (Mohan et al., 2021).
Antimicrobial Activity
Several studies have synthesized derivatives of benzamides and evaluated their antimicrobial properties. For example, Patel et al. (2011) created pyridine derivatives with demonstrated antimicrobial activity (Patel et al., 2011). Additionally, Chawla (2016) synthesized thiazole derivatives with confirmed antimicrobial activity, highlighting their potential in combating various bacterial and fungal species (Chawla, 2016).
Anti-Parasitic Drugs
Thiazolides, a class of drugs including similar compounds, have shown effectiveness against a variety of parasites and other pathogens. Hemphill et al. (2007) indicated that thiazolides, including nitazoxanide, act against a wide range of intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria, suggesting their broad-spectrum anti-parasitic capabilities (Hemphill et al., 2007).
Other Applications
In addition to the above, benzamide derivatives have been explored for various other applications, including studies in enzymatic inhibition, cell cycle regulation, and apoptosis in tumor cells. For example, Uto et al. (2009) reported on benzamides as inhibitors of stearoyl-CoA desaturase-1, an enzyme implicated in metabolic disorders (Uto et al., 2009). Kumbhare et al. (2014) synthesized isoxazole derivatives that regulated cell cycle and apoptosis, highlighting their potential in cancer therapy (Kumbhare et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial activity , suggesting potential targets within bacterial cells.
Biochemical Pathways
The compound may affect the quorum sensing pathways in bacteria . Quorum sensing is a method of bacterial communication that allows them to coordinate behaviors such as biofilm formation and virulence production. By inhibiting this process, the compound could potentially disrupt these behaviors, reducing the bacteria’s ability to cause infection .
Pharmacokinetics
The compound is described as soluble in dmso, which suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth or viability, given its potential antibacterial activity . This could lead to a reduction in infection severity or duration.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes . This suggests that N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide may also influence cell function and cellular metabolism.
Molecular Mechanism
It is suggested that benzothiazole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-15-8-9-19-17(11-15)23-21(30-19)24(13-14-5-4-10-22-12-14)20(26)16-6-2-3-7-18(16)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDOLLUOVGCVGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2362200.png)
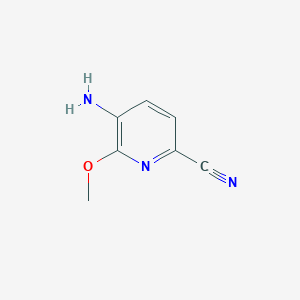
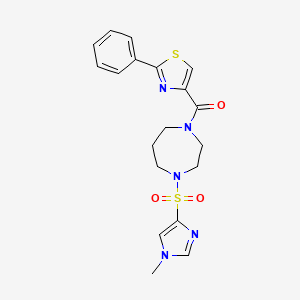
![5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2362203.png)
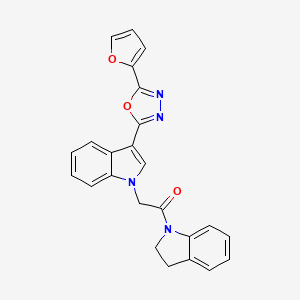
![N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362205.png)
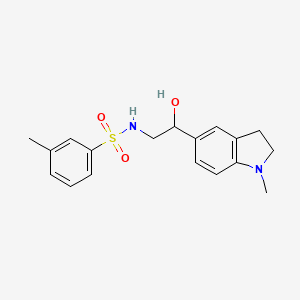
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2362207.png)
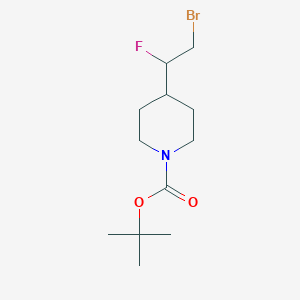
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)
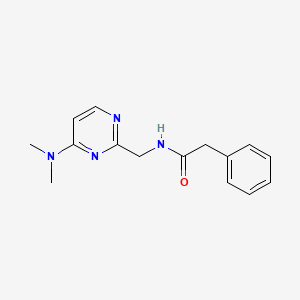

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2362217.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)
